[1-(Diphenylmethyl)-3-fluoroazetidin-3-yl]methanol

Lipophilicity CNS drug design LogP

Medicinal chemists targeting CNS disorders face a persistent trade-off: lipophilicity for BBB penetration versus polarity for solubility. [1-(Diphenylmethyl)-3-fluoroazetidin-3-yl]methanol (CAS 1126650-62-1) bridges this gap with LogP 2.79 and TPSA 23.47 Ų-meeting CNS drug-likeness criteria (LogP 2-3, TPSA <60 Ų). • 3-Fluoroazetidine core avoids cyclization instability of 2-cyano/2-keto analogs for DPP-IV inhibitor programs • Orthogonal benzhydryl-amine and primary alcohol enable sequential PROTAC linker installation • Secondary alcohol serves as ¹⁸F-radiolabeling handle for PET tracer development 98% purity. Available in 1 g, 5 g, and 10 g quantities with global shipping.

Molecular Formula C17H18FNO
Molecular Weight 271.33 g/mol
Cat. No. B12277061
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[1-(Diphenylmethyl)-3-fluoroazetidin-3-yl]methanol
Molecular FormulaC17H18FNO
Molecular Weight271.33 g/mol
Structural Identifiers
SMILESC1C(CN1C(C2=CC=CC=C2)C3=CC=CC=C3)(CO)F
InChIInChI=1S/C17H18FNO/c18-17(13-20)11-19(12-17)16(14-7-3-1-4-8-14)15-9-5-2-6-10-15/h1-10,16,20H,11-13H2
InChIKeySKMTWNVNSUZXQN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Fluorinated Azetidine Building Block for CNS Discovery


[1-(Diphenylmethyl)-3-fluoroazetidin-3-yl]methanol (CAS 1126650-62-1) is a 1,3,3-trisubstituted azetidine featuring a benzhydryl N-substituent, a single fluorine at the 3‑position, and a hydroxymethyl group geminal to the fluorine. Its calculated physicochemical profile—LogP 2.79 and topological polar surface area (TPSA) 23.47 Ų —places it at the intersection of CNS drug-like lipophilicity and sufficient polarity for aqueous solubility, distinguishing it from simpler azetidine building blocks. The compound belongs to the broader class of 3‑fluoroazetidines that have demonstrated sub‑micromolar inhibitory activity against dipeptidyl peptidase IV (DPP IV) without the cyclization‑driven chemical instability seen in 2‑cyano‑ and 2‑keto‑azetidine subseries [1].

1
CNS lead optimizationBalanced LogP/TPSA profile aligns with brain-penetrant design criteria
2
DPP IV inhibitor class3-Fluoroazetidine scaffold reported to support sub-micromolar DPP IV activity with improved chemical stability
3
Synthetic elaborationBenzhydryl-protected azetidine and primary alcohol allow selective sequential derivatization

Why Generic Azetidine Analogs Cannot Substitute


Closely related azetidine intermediates diverge sharply in their physicochemical properties, making simple substitution unreliable. The target compound’s LogP of 2.79 is 0.15 units higher than its non‑fluorinated alcohol congener (LogP 2.64 [1]) and 0.58 units lower than the non‑hydroxylated fluoro analog (LogP 3.37 [2]), illustrating that both the fluorine and the hydroxyl group are required to achieve the balanced lipophilicity relevant to CNS exposure. Likewise, the TPSA of 23.47 Ų is 20.23 Ų above that of the non‑hydroxylated comparator (3.24 Ų) yet about 9 Ų below that of the N‑deprotected core (PSA 32.26 Ų ), showing that the benzhydryl group is essential for maintaining a low enough PSA for blood‑brain barrier penetration while the hydroxyl confers some polarity. These property offsets—each linked to a specific substituent—mean that swapping the compound for a “close” analog will predictably alter permeability, solubility, and metabolic stability.

Non-fluorinated alcohol analogRemoving the 3-fluoro group shifts LogP lower (more hydrophilic), potentially reducing CNS permeability and altering distribution.
Non-hydroxylated fluoro analogAbsence of the hydroxyl lowers TPSA to ~3 Ų, which may compromise aqueous solubility and formulation behavior.
N-deprotected coreCleavage of the benzhydryl group raises PSA above 30 Ų, which may exceed typical BBB permeability cutoffs without further modification.

Quantitative Evidence vs. Structural Analogs


Lipophilicity Optimization: LogP Between Non-Fluorinated and Non-Hydroxylated Analogs

The target compound exhibits a calculated LogP of 2.79 , which is 0.15 units higher than the non‑fluorinated (1‑benzhydrylazetidin‑3‑yl)methanol (LogP 2.64) [1] and 0.58 units lower than 1‑(diphenylmethyl)‑3‑fluoroazetidine (LogP 3.37) [2]. This intermediate value is achieved only when both the 3‑fluoro and the 3‑hydroxymethyl groups are present.

LogP balance
Head-to-head
2.79 vs 2.64 and 3.37
Intermediate lipophilicity may support CNS exposure context
Predicted LogP; requires experimental confirmation
Lipophilicity CNS drug design LogP

Polar Surface Area Tuning for BBB Penetration and Solubility

The target compounds’s TPSA of 23.47 Ų is 20.23 Ų higher than that of 1‑(diphenylmethyl)‑3‑fluoroazetidine (TPSA 3.24 Ų) [1] but 8.79 Ų lower than that of the N‑deprotected (3‑fluoroazetidin‑3‑yl)methanol core (PSA 32.26 Ų) . The benzhydryl group keeps PSA in a range compatible with passive membrane permeation, while the hydroxyl contributes enough polarity to improve aqueous solubility.

TPSA tuning
Head-to-head
23.47 Ų vs 3.24 and 32.26
Low PSA retains BBB-penetration potential while hydroxyl adds polarity
Calculated TPSA; verify permeability in model
Polar surface area blood‑brain barrier solubility

Metabolic Stability of Mono-Fluorination vs. Difluoro Analogs

A systematic study of mono‑ and difluorinated saturated heterocyclic amines reported that intrinsic microsomal clearance measurements demonstrated high metabolic stability for mono‑fluorinated azetidines, while the 3,3‑difluoroazetidine derivative was a notable exception with reduced stability . Because the target compound bears a single fluorine at the 3‑position, it falls into the metabolically stable mono‑fluoro class, providing a clear advantage over the 1‑(diphenylmethyl)‑3,3‑difluoroazetidine analog (CAS 288315‑02‑6).

Metabolic stability
Class-level
Mono-fluoro azetidine class: high stability
Supports metabolic stability screening fit vs. difluoro analog
In vitro microsomal data; class inference, direct data to verify
Metabolic stability microsomal clearance fluorination pattern

Hydrogen-Bond Donor Advantage Over Non-Hydroxylated Analogs

The target compound contains one hydrogen‑bond donor (the hydroxyl proton) as listed in its vendor property table (H_Donors = 1) . In contrast, 1‑(diphenylmethyl)‑3‑fluoroazetidine possesses zero H‑bond donors due to the absence of a hydroxyl or amine proton . This functional difference is critical for target‑binding interactions where a donor is required for key hydrogen bonds in the binding pocket.

H-bond donor
Reported
1 HBD vs 0
Enables target engagement studies requiring hydrogen-bond interactions
Functional group analysis; validate in binding assays
Hydrogen bond donor target engagement medicinal chemistry

High-Value Application Scenarios


CNS Drug Discovery: Brain-Penetrant Lead Optimization

The compound’s LogP of 2.79 and TPSA of 23.47 Ų align with established criteria for CNS drug‑likeness (LogP 2‑3, TPSA < 60 Ų). When incorporated into a lead scaffold, these properties support passive blood‑brain barrier permeation while the hydroxyl group provides a vector for improving aqueous solubility, making this building block suitable for programs targeting neurodegenerative diseases, psychiatric disorders, or brain‑resident tumors.

DPP IV Inhibitor Development with Chemical Stability

The 3‑fluoroazetidine subclass of DPP IV inhibitors achieves sub‑micromolar potency without the propensity for intramolecular cyclization that plagues 2‑cyano‑ and 2‑keto‑azetidines [1]. Using [1‑(diphenylmethyl)‑3‑fluoroazetidin‑3‑yl]methanol as a late‑stage intermediate allows chemists to install the metabolically stable 3‑fluoroazetidine core while the benzhydryl group can serve as a protecting group that is cleaved to reveal the free azetidine nitrogen for further elaboration.

PET Tracer Precursor for Fluorine-18 Radiolabeling

3‑Fluoroazetidine moieties have been successfully radiolabeled with fluorine‑18 for positron emission tomography (PET) imaging, as demonstrated with a PDE5 radioligand bearing a 3‑fluoroazetidine (IC₅₀ = 5.92 nM for PDE5A) [2]. The target compound’s secondary alcohol offers a convenient handle for introducing a leaving group (e.g., nosylate or tosylate) to enable nucleophilic ¹⁸F‑fluorination, positioning it as a precursor for developing novel PET tracers targeting enzymes or receptors in the brain.

PROTAC and Bifunctional Degrader Assembly

The orthogonal functionalities—a benzhydryl‑protected azetidine nitrogen and a primary alcohol—allow sequential derivatization. The alcohol can be linked to an E3 ligase recruiting element (e.g., a VHL or CRBN ligand) while the azetidine nitrogen, after deprotection, can be connected to a target‑protein binding motif. This synthetic versatility, combined with the favorable CNS physicochemical profile, makes the compound a strategic intermediate for constructing proteolysis‑targeting chimeras (PROTACs) intended for CNS indications.

Application
Selection Property
Validation Focus
CNS lead optimization
Balanced LogP/TPSA for blood-brain barrier penetration
Permeability and solubility assays
DPP IV inhibitor design
3-Fluoroazetidine core with reported chemical stability
DPP IV inhibition and stability profiling
PET tracer precursor
Hydroxyl handle for leaving group installation and 18F labeling
Radiolabeling efficiency and brain uptake studies
PROTAC assembly
Orthogonal benzhydryl protection and primary alcohol
Bifunctional conjugate activity validation
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